An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
An In-depth Technical Guide to 8-Aminopyrene-1,3,6-trisulfonic acid (APTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminopyrene-1,3,6-trisulfonic acid, commonly known as APTS, is a highly water-soluble, anionic fluorescent dye.[1][2][3] Its robust green fluorescence and significant Stokes shift make it an invaluable tool in various biomedical and biotechnological applications.[2][4] APTS is particularly renowned for its use in the sensitive detection and analysis of carbohydrates, including the glycan profiling of glycoproteins, a critical aspect of drug development and disease biomarker discovery.[5][6] The dye's primary utility lies in its ability to be covalently coupled to molecules containing aldehyde or ketone groups, such as the reducing ends of sugars, through a process called reductive amination.[1] The resulting stable, fluorescently tagged molecules can then be readily analyzed by techniques like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[5][6] This guide provides a comprehensive overview of the chemical and physical properties of APTS, its synthesis, key applications, and detailed experimental protocols.
Chemical and Physical Properties
APTS is most commonly available as its trisodium (B8492382) salt.[2] Its key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value |
| Synonyms | APTS, Trisodium 8-aminopyrene-1,3,6-trisulfonate[2] |
| CAS Number | 196504-57-1[2] |
| Molecular Formula | C₁₆H₈NNa₃O₉S₃[2] |
| Molecular Weight | 523.40 g/mol [2] |
| Form | Solid[6] |
| Storage Temperature | 2-8°C, protected from light[2] |
Spectroscopic Properties
| Property | Value |
| Excitation Maximum (λex) | ~425 nm[7] |
| Emission Maximum (λem) | ~503 nm[7] |
| Fluorescence | Strong Green[2] |
| pH Sensitivity | Fluorescence intensity is stable between pH 4-10[7][8] |
Solubility
| Solvent | Solubility |
| Water | Highly soluble |
| PBS (pH 7.2) | 10 mg/mL[7] |
| DMSO | 2 mg/mL[7] |
| DMF | 0.2 mg/mL[7] |
Synthesis of 8-Aminopyrene-1,3,6-trisulfonic acid
The synthesis of 8-aminopyrene-1,3,6-trisulfonic acid is a multi-step process that is typically performed by specialized chemical manufacturers. While detailed, proprietary synthesis protocols are not widely published in the scientific literature, the general approach involves the sulfonation and subsequent amination of pyrene. The process is complex and requires careful control of reaction conditions to achieve the desired trisulfonated and mono-aminated product with high purity. Due to its commercial availability from various suppliers, in-house synthesis is uncommon for most research and development laboratories.
Applications in Research and Drug Development
The primary application of APTS is as a fluorescent labeling agent for the analysis of saccharides and glycoproteins.[5] Its high sensitivity and the anionic nature imparted by the three sulfonate groups make it ideal for high-resolution separation of labeled glycans by capillary electrophoresis.[6]
Glycan Analysis
The glycosylation of proteins is a critical quality attribute for many biopharmaceuticals, such as monoclonal antibodies, as it can significantly impact their efficacy, stability, and immunogenicity. APTS is widely used for the characterization and quality control of these therapeutic proteins. The process involves the enzymatic release of N-glycans from the glycoprotein (B1211001), followed by their fluorescent labeling with APTS. The resulting labeled glycans are then separated by CE-LIF, providing a detailed glycan profile.
Glucose Sensing
APTS is also utilized in the development of fluorescent glucose sensors.[8] These systems typically employ a two-component approach consisting of the APTS dye and a quencher molecule appended with a boronic acid group.[9] In the absence of glucose, the quencher interacts with the dye, suppressing its fluorescence.[9] When glucose is present, it binds to the boronic acid, causing a conformational change that disrupts the quencher-dye interaction and restores the fluorescence of APTS.[9] The intensity of the fluorescence signal is proportional to the glucose concentration.
Experimental Protocols
Protocol 1: APTS Labeling of N-Glycans from Glycoproteins for Capillary Electrophoresis
This protocol describes the reductive amination of N-glycans released from a glycoprotein sample.
Materials:
-
Glycoprotein sample
-
PNGase F (N-Glycanase)
-
APTS (8-aminopyrene-1,3,6-trisulfonic acid)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid or Citric acid
-
Acetonitrile
-
Water (HPLC-grade)
-
Solid-phase extraction (SPE) cartridges for cleanup
Procedure:
-
Deglycosylation:
-
Denature the glycoprotein sample by heating.
-
Incubate the denatured protein with PNGase F to release the N-glycans. Follow the enzyme manufacturer's recommended conditions for temperature and incubation time.
-
-
APTS Labeling Reaction:
-
Dry the released glycans using a vacuum centrifuge.
-
Prepare the labeling solution: Dissolve APTS and a reducing agent (e.g., sodium cyanoborohydride) in a solution of acetic acid or citric acid in a suitable solvent (e.g., water or DMSO).
-
Add the labeling solution to the dried glycans.
-
Incubate the reaction mixture at a temperature between 37°C and 55°C for a duration ranging from 50 minutes to overnight. Optimal conditions may vary depending on the glycans and should be optimized. Using citric acid as a catalyst at 55°C for 50 minutes has been shown to be efficient.
-
-
Cleanup of Labeled Glycans:
-
After incubation, remove the excess APTS and reducing agent from the labeled glycans. This is a critical step to reduce background signal during analysis.
-
Solid-phase extraction (SPE) with graphitized carbon or other suitable cartridges is a common method for cleanup.
-
Wash the SPE cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities.
-
Apply the labeling reaction mixture to the conditioned cartridge.
-
Wash the cartridge with water to remove salts and excess APTS.
-
Elute the labeled glycans with an aqueous solution containing a moderate percentage of acetonitrile.
-
-
Analysis by Capillary Electrophoresis:
-
Dry the eluted, labeled glycans and reconstitute in the CE running buffer or water.
-
Analyze the sample using a capillary electrophoresis instrument equipped with a laser-induced fluorescence detector. The excitation and emission wavelengths should be set appropriately for APTS (e.g., excitation at 488 nm and emission at 520 nm).
-
Mandatory Visualizations
Experimental Workflow for APTS Labeling and Glycan Analysis
Caption: Workflow for N-glycan analysis using APTS labeling and CE-LIF.
Principle of a Two-Component APTS-Based Glucose Sensor
Caption: Glucose sensing mechanism using APTS and a boronic acid-appended quencher.
References
- 1. biotium.com [biotium.com]
- 2. 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | 196504-57-1 | FA45174 [biosynth.com]
- 3. APTS [8-Aminopyrene-1,3,6-trisulfonic acid, trisodium salt] *CAS 196504-57-1* | AAT Bioquest [aatbio.com]
- 4. - 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt - Hangzhou Handy Biotechnology Co., Ltd. [zjhandybio.com]
- 5. Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exploring the use of APTS as a fluorescent reporter dye for continuous glucose sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
